Gambogenic Acid

Übersicht

Beschreibung

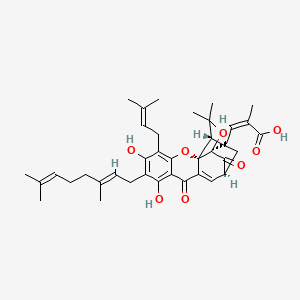

Gambogensäure ist eine bioaktive Verbindung, die aus dem Harz des Garcinia hanburyi-Baums gewonnen wird. Sie ist ein polyprenyliertes Xanthone und ein Derivat von Gambogicsäure. Gambogensäure hat aufgrund ihrer starken Antitumor-Eigenschaften und ihrer im Vergleich zu Gambogicsäure geringeren systemischen Toxizität erhebliche Aufmerksamkeit erlangt .

Wirkmechanismus

Gambogenic Acid (GNA) is a derivative of gambogic acid, a polyprenylated xanthone isolated from Garcinia hanburyi . It has demonstrated potent antitumor effects and less systemic toxicity . This article will delve into the mechanism of action of GNA, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

GNA exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It has been applied to treat a wide range of cancers, such as lung, liver, colorectal, breast, gastric, bladder, and prostate cancers .

Mode of Action

GNA interacts with its targets to inhibit the proliferation of tumor cells, activate cell cycle arrest, and induce tumor cell death through different processes including apoptosis, autophagy, necrosis, and ferroptosis . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Biochemical Pathways

GNA affects several biochemical pathways. It has been shown to regulate the PI3K/Akt/NF-kβ signaling pathways in a rat model of acute hepatotoxicity . It also triggers endoplasmic reticulum (ER) stress, subsequently activating inositol-requiring enzyme (IRE) 1α and the eukaryotic translation initiation factor (eIF) 2α pathway .

Pharmacokinetics

The pharmacokinetics of GNA have been studied in rats. It has been found that GNA has a short biological half-life and low oral bioavailability, which limit its clinical application . Research has shown that gna-loaded zein nanoparticles can significantly enhance the oral bioavailability and prolong the half-life of gna .

Result of Action

The molecular and cellular effects of GNA’s action include the prevention of cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis, and controlling the cell cycle as well as autophagy . GNA also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Action Environment

The action, efficacy, and stability of GNA can be influenced by environmental factors. For instance, GNA has been shown to have hepatic-targeting properties , indicating that its action can be influenced by the specific environment of the liver. Furthermore, GNA can improve undesirable inflammation in a mouse infection model , suggesting that its action can be modulated by the presence of inflammation.

Biochemische Analyse

Biochemical Properties

Gambogenic Acid exerts its antitumor effects as a novel class of enhancer of zeste homolog 2 inhibitors . It prevents cancer cell proliferation by inducing apoptosis, ferroptosis, and necroptosis and controlling the cell cycle as well as autophagy . It specifically and covalently binds to Cys668 within the EZH2-SET domain, triggering EZH2 ubiquitination .

Cellular Effects

This compound has been applied to treat a wide range of cancers, such as lung, liver, colorectal, breast, gastric, bladder, and prostate cancers . It hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins . Moreover, it increases the sensitivity of cancer cells to chemotherapy and has shown effects on multidrug resistance in malignancy .

Molecular Mechanism

This compound exerts its effects at the molecular level by preventing cancer cell proliferation through inducing apoptosis, ferroptosis, and necroptosis, and controlling the cell cycle as well as autophagy . It also hinders tumor cell invasion and metastasis by downregulating metastasis-related proteins .

Temporal Effects in Laboratory Settings

This compound has shown time- and dose-dependent growth inhibition and apoptosis involving the Akt pathway inactivation in U251 glioblastoma cells . It also demonstrated protective effects by inhibiting inflammation, preventing oxidative stress, and apoptosis in APAP-induced liver .

Dosage Effects in Animal Models

In animal models, this compound has shown significant anti-inflammatory and antiapoptotic effects against APAP-induced hepatotoxicity potentially through regulation of PI3K/Akt and NF-kβ signaling pathways . The dosage used in these studies was 10 mg/kg .

Metabolic Pathways

This compound significantly increased both the mRNA and protein expressions and the activity of CYP2E1 . Additionally, the mRNA and protein expressions of CYP1A2 were clearly induced, while only the high GNA dose increased the activity of liver CYP1A2 .

Subcellular Localization

One study suggests that this compound induces apoptosis by directly targeting mitochondria , indicating its possible localization in the mitochondria

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Gambogensäure kann durch verschiedene chemische Wege synthetisiert werden. Eine gängige Methode umfasst die Extraktion der Verbindung aus dem Harz von Garcinia hanburyi unter Verwendung organischer Lösungsmittel. Die extrahierte Verbindung wird dann durch chromatographische Verfahren gereinigt .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Gambogensäure häufig mithilfe von großtechnischen Extraktions- und Reinigungsverfahren hergestellt. Das Harz wird in Ethanol gelöst, und die Lösung wird verschiedenen Reinigungsschritten unterzogen, darunter Filtration, Verdampfung und Kristallisation, um reine Gambogensäure zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gambogensäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Gambogensäure kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Gambogensäure in ihre reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Gambogensäuremolekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden bei Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Gambogensäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Wirkmechanismus

Gambogensäure entfaltet ihre Antitumorwirkungen durch mehrere Mechanismen:

Verstärker von Zeste-Homolog-2-Inhibition: Gambogensäure wirkt als Inhibitor von Zeste-Homolog-2-Verstärker und verhindert die Proliferation von Krebszellen.

Induktion von Apoptose: Sie induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen.

Ferroptose und Nekroptose: Gambogensäure löst Ferroptose und Nekroptose aus, was zum Tod von Krebszellen führt.

Autophagie-Regulation: Sie steuert Autophagie-Prozesse in Krebszellen, was zu ihren Antitumorwirkungen beiträgt.

Inhibition von Metastasen: Gambogensäure hemmt die Invasion und Metastasierung von Tumorzellen, indem sie die Expression von Metastasen-assoziierten Proteinen herunterreguliert.

Wissenschaftliche Forschungsanwendungen

Gambogenic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Vergleich Mit ähnlichen Verbindungen

Gambogensäure wird häufig mit anderen ähnlichen Verbindungen wie Gambogicsäure verglichen, da sie strukturelle Ähnlichkeiten und pharmakologische Eigenschaften aufweisen:

Gambogicsäure: Beide Verbindungen stammen von Garcinia hanburyi und haben ähnliche Antitumoraktivitäten.

Andere polyprenylierte Xanthone: Verbindungen wie Mangostin und Xanthonderivate zeigen ebenfalls Antitumoraktivitäten, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und ihrer Wirksamkeit.

Eigenschaften

IUPAC Name |

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16-/t24-,28+,37+,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNBHCZYXWDOV-VSFMGBBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(/C)\C(=O)O)CC=C(C)C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

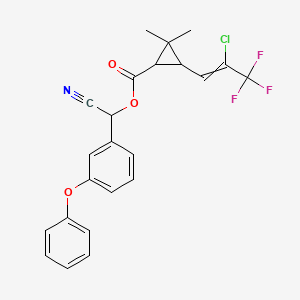

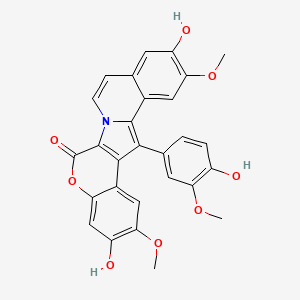

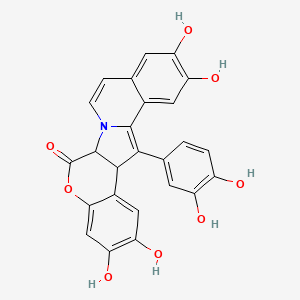

Feasible Synthetic Routes

Q1: How does gambogenic acid exert its anticancer effects?

A1: [] this compound exhibits its anticancer effects through various mechanisms, including:

- Induction of Apoptosis: GNA activates both the death receptor and mitochondrial pathways of apoptosis, leading to the activation of caspases and ultimately cell death. This is supported by increased expression of Fas, cleaved caspase-3, -8, -9, and Bax, alongside a decrease in the anti-apoptotic protein Bcl-2. []

- Cell Cycle Arrest: GNA induces cell cycle arrest primarily at the G0/G1 phase by downregulating cyclin D1, cyclin E, CDK4 and CDK6 and upregulating p53 and p21. This halts cell cycle progression and prevents uncontrolled proliferation. [, , ]

- Inhibition of Angiogenesis: GNA hinders the formation of new blood vessels, depriving tumors of the nutrients and oxygen required for growth. This effect is potentially linked to the modulation of the PI3K/Akt signaling pathway. []

Q2: What specific signaling pathways are involved in this compound's anticancer activity?

A2: [] Research indicates that GNA modulates several signaling pathways crucial for cancer cell survival and proliferation:

- PI3K/Akt/mTOR Pathway: GNA inhibits this pathway, which is frequently dysregulated in cancer and contributes to uncontrolled growth and survival. []

- NF-κB Pathway: GNA suppresses this pathway, known for its role in inflammation and tumor development. [, ]

- ERK1/2 Pathway: GNA affects the phosphorylation of ERK1/2 proteins, suggesting a role in modulating this pathway involved in cell growth and survival. []

- p38 MAPK Pathway: GNA upregulates the p38 MAPK cascade, contributing to its apoptosis-inducing effects. []

Q3: What is known about the absorption and distribution of this compound in the body?

A3: [] this compound demonstrates absorption throughout the intestinal segments, conforming to a passive diffusion mechanism. This makes it suitable for controlled-release formulations. Studies using a rat intestinal absorption model have shown that the absorption rate and concentration of GNA exhibit a linear relationship. [] Further research, using a specific and sensitive liquid chromatography-tandem mass spectrometry method, has enabled the evaluation of the pharmacokinetic behavior of GNA and gambogic acid in rats after oral administration of Garcinia hanburyi extracts. []

Q4: Are there any studies on the metabolism and excretion of this compound?

A4: [] While specific details on the metabolism and excretion of GNA are limited in the provided research, one study suggests potential interaction with drug-metabolizing enzymes. GNA was shown to induce the activities of CYP2C11 and CYP3A1 in rats after oral administration, potentially impacting its metabolism and the metabolism of other drugs. [] This highlights the need for further investigation into GNA's metabolic pathways and potential drug interactions.

Q5: What are the challenges associated with formulating this compound for clinical use?

A5: GNA, like many potent natural compounds, presents challenges in formulation due to its poor water solubility, which can hinder its bioavailability and therapeutic efficacy. []

Q6: What strategies are being explored to improve the delivery of this compound?

A6: Researchers are actively investigating various strategies to overcome these challenges and enhance GNA's therapeutic potential:

- Inclusion Complexes: Formulating GNA with hydroxypropyl-β-cyclodextrin enhances its solubility and facilitates its use in freeze-dried powder injections. []

- Nanosuspensions: Developing nanosuspensions of GNA with stabilizers like PVPK30 and PEG2000 improves its saturation solubility, dissolution velocity, and in vivo circulation time, ultimately enhancing its bioavailability and efficacy. []

- Self-Assembled Micelles: Creating micelles based on a GNA-phospholipid complex offers sustained-release properties, improving its water solubility and oral bioavailability. []

- Nanoparticles: Encapsulating GNA within functionalized polydopamine nanoparticles, further modified with folic acid and coated with sodium alginate, shows promise for targeted delivery to tumor sites, increasing its therapeutic efficacy and reducing off-target effects. []

- Folic Acid-Modified Nonionic Surfactant Vesicles: This approach enhances GNA delivery to cancer cells overexpressing the folate receptor, improving its therapeutic index. []

Q7: What are the future directions for this compound research?

A7: Future research directions for GNA should focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)

![4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)pyrrolidine-2-carbonyl]amino]butan-2-yl]benzene-1,4-dicarboxamide](/img/new.no-structure.jpg)

![2-[3-[1-[[2-(3,4-Dichlorophenyl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenoxy]acetic acid](/img/structure/B1674350.png)